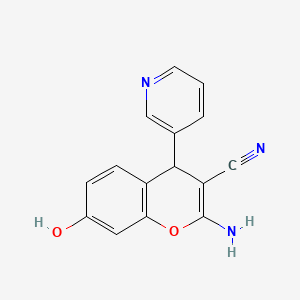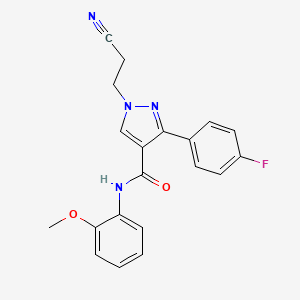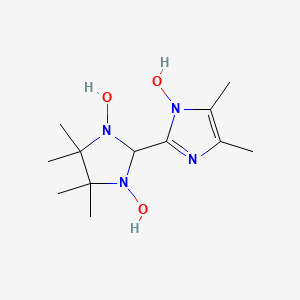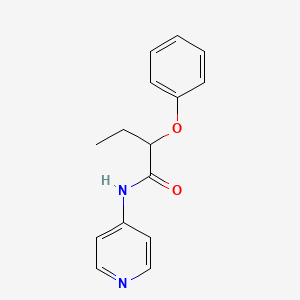
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile, also known as AP-3, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in recent years due to its potential applications in the field of drug discovery. AP-3 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its challenging synthesis process, which requires expertise in organic synthesis.
Direcciones Futuras
There are several future directions for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. One of the future directions is the development of more efficient and cost-effective synthesis methods for 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. Another future direction is the investigation of the potential applications of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Moreover, the development of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile derivatives with improved biological activities and pharmacokinetic properties is another future direction for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile.
Conclusion:
In conclusion, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has potential applications in the treatment of various diseases, and its investigation is a promising area of research for drug discovery.
Métodos De Síntesis
The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile involves a multistep process starting from 2-hydroxyacetophenone and 3-pyridinecarbonitrile. The reaction involves the condensation of these two compounds in the presence of a base, followed by a cyclization reaction to form the chromene ring. The final step involves the introduction of an amino group at the 2-position of the chromene ring. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis.
Propiedades
IUPAC Name |
2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-7-12-14(9-2-1-5-18-8-9)11-4-3-10(19)6-13(11)20-15(12)17/h1-6,8,14,19H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZBQVDYXVNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)


![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
